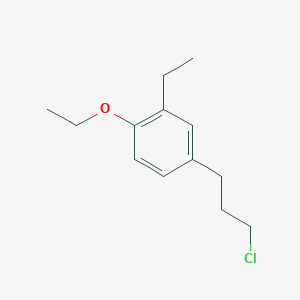

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene

Description

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is a substituted benzene derivative featuring a 3-chloropropyl chain, an ethoxy group, and an ethyl substituent on the aromatic ring.

Propriétés

Formule moléculaire |

C13H19ClO |

|---|---|

Poids moléculaire |

226.74 g/mol |

Nom IUPAC |

4-(3-chloropropyl)-1-ethoxy-2-ethylbenzene |

InChI |

InChI=1S/C13H19ClO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |

Clé InChI |

JOPNDHGEUVWIQU-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=CC(=C1)CCCCl)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of Ethyl-2-ethoxy-4-methylbenzoate

- Bromination : Ethyl-2-ethoxy-4-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride.

Chlorination via Hydrazone Intermediates

Inspired by 1-chloro-3-ethylbenzene synthesis, this method uses hydrazone formation and decomposition to introduce chlorine.

Hydrazone Formation

- Reaction : A ketone precursor (e.g., 3-ethoxy-4-ethylacetophenone) reacts with hydrazine hydrate to form a hydrazone.

- Decomposition : The hydrazone is treated with KOH/NaOH in ethylene glycol at 160–200°C , eliminating nitrogen to form the chloro derivative.

Limitations : Requires a ketone precursor, necessitating additional steps to introduce the acetophenone moiety.

Comparative Analysis of Methods

Key Insights :

- Direct alkylation is preferred for scalability but requires stringent temperature control.

- Palladium-catalyzed methods offer regioselectivity but incur high catalyst costs.

- Hydrazone routes achieve high purity but demand specialized precursors.

Reaction Mechanisms and Selectivity

Electrophilic Aromatic Substitution

In the alkylation method, the 3-chloropropyl chloride acts as an alkylating agent. The ethoxy group activates the ring, directing electrophiles to the ortho and para positions. However, steric hindrance from the ethyl group favors substitution at the less hindered site, yielding the observed regiochemistry.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Major Products:

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in the formation of alkanes.

Applications De Recherche Scientifique

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: Research into the pharmacological properties of derivatives of this compound could lead to the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system being studied.

Comparaison Avec Des Composés Similaires

a) 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (CAS 39577-43-0)

- Structure : Contains a piperazine ring substituted with a 3-chlorophenyl group and a 3-chloropropyl chain.

- Synthesis: Prepared via reductive amination of 1-(3-chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Microwave-assisted methods significantly improve yields (88% in 40 seconds) compared to conventional methods (60% in 7 hours) .

- Applications : Intermediate in pharmaceuticals, particularly ligands for serotonin receptors (e.g., trazodone derivatives) .

b) 1-(3-Chloropropyl)-4-methylpiperazine

- Structure : Piperazine with methyl and 3-chloropropyl substituents.

- Synthesis : Alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane using K₂CO₃ in acetone .

- Applications : Precursor to selenide derivatives (e.g., RSe-1) for studying oxidative stress .

c) 3-Chloropropyl-Substituted Carboranes

- Structure : Carborane clusters (C₂B₁₀) with 3-chloropropyl chains.

- Synthesis : Lithio-o-carborane reacts with ClCH₂CH₂CH₂Br under varying conditions. Steric effects from substituents elongate C–C bonds (1.628–1.672 Å) .

- Applications: Potential in boron neutron capture therapy (BNCT) due to stable icosahedral clusters .

d) 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

- Structure : Benzimidazole fused with a 3-chloropropyl group.

- Synthesis: Key intermediate in domperidone synthesis using KI catalysis in mixed solvents (4-methyl-2-pentanone/DMF) .

- Applications : Anti-emetic drug production .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

Activité Biologique

- Molecular Formula : C12H17ClO

- Molecular Weight : Approximately 226.74 g/mol

The presence of the chlorinated moiety is particularly noteworthy as it can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, potentially resulting in cytotoxic effects.

Cytotoxicity

Research indicates that compounds with similar structures to 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene may exhibit cytotoxic properties. The chloropropyl group is known to enhance the reactivity of such compounds, leading to interactions that can damage cellular components. For instance, studies have shown that chlorinated compounds can induce oxidative stress in cells, leading to apoptosis and necrosis.

Mutagenicity

The mutagenic potential of this compound has not been extensively documented; however, its structural characteristics suggest that it could pose risks in this regard. The presence of halogenated groups often correlates with increased mutagenic activity due to their ability to form adducts with DNA. Further research is necessary to quantify these effects and understand the underlying mechanisms.

Case Study 1: Cytotoxic Effects in Human Cell Lines

A study examining similar chlorinated compounds reported significant cytotoxic effects on human epidermal keratinocytes. The treatment with these compounds resulted in decreased cell viability and increased markers of oxidative stress. These findings suggest that this compound could exhibit comparable effects and warrant further investigation into its cytotoxic mechanisms .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various chlorinated benzene derivatives revealed that modifications to the alkyl chain could significantly influence biological activity. Compounds with longer or branched alkyl chains often displayed enhanced cytotoxicity, indicating that this compound might possess notable biological activity depending on its specific structure .

Potential Applications

Given its structural properties, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Material Science : Due to its unique chemical reactivity, it may be useful in synthesizing novel materials or functionalized polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.